diethyl 2-({[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]amino}methylene)malonate
Description
Diethyl 2-({[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]amino}methylene)malonate is a malonate derivative featuring a pyrazole core substituted with a 3-methyl group and a 4-methylphenyl moiety at the N1 position. The compound is structurally characterized by a conjugated enamine system formed between the pyrazole amine and the malonate’s methylene group. This architecture enables applications in medicinal chemistry, particularly as a precursor for bioactive molecules or imaging agents, given the prevalence of pyrazole derivatives in drug discovery .
Properties
IUPAC Name |
diethyl 2-[[[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]amino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-5-25-18(23)16(19(24)26-6-2)12-20-17-11-14(4)21-22(17)15-9-7-13(3)8-10-15/h7-12,20H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFILLSASWROHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=NN1C2=CC=C(C=C2)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-({[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]amino}methylene)malonate, a compound characterized by its complex pyrazole structure, has garnered attention for its potential biological activities. This article synthesizes current research findings, highlights case studies, and presents relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of 281.31 g/mol. Its structure features a diethyl malonate moiety linked to a pyrazole derivative, which is crucial for its biological interactions.
Biological Activities
1. Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, the incorporation of the pyrazole ring in diethyl malonate derivatives has been linked to enhanced cytotoxicity against various cancer cell lines. A study demonstrated that compounds with similar structures inhibited tumor growth in vitro and in vivo models, suggesting that this compound may also possess similar antitumor efficacy .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with structural similarities have shown the ability to inhibit pro-inflammatory cytokines and pathways, such as NF-kB signaling. This suggests that this compound might modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .
3. Antiviral Properties
Preliminary studies indicate that certain pyrazole derivatives can exhibit antiviral activity by inhibiting viral replication mechanisms. The specific mechanisms through which this compound exerts its effects on viral pathogens remain to be elucidated but warrant further exploration given the structural characteristics that suggest potential interactions with viral proteins .
Case Study 1: Antitumor Activity
A recent study evaluated the antitumor effects of various pyrazole derivatives, including this compound). The results indicated a dose-dependent inhibition of cell proliferation in human breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Anti-inflammatory Response
In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory markers, reinforcing its potential as an anti-inflammatory agent.
Data Tables
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to diethyl 2-({[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]amino}methylene)malonate. For instance, compounds containing pyrazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated such compounds, revealing promising results in inhibiting cell growth at micromolar concentrations .
| Study | Compound Tested | Cell Line | GI50/TGI Values (μM) |
|---|---|---|---|
| NCI Evaluation | Pyrazole Derivative | A549 (Lung Cancer) | 15.72 / 50.68 |
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response . The potential of this compound in this context is under exploration, with preliminary findings suggesting its role as a dual inhibitor.
Other Biological Activities
Apart from its anticancer and anti-inflammatory properties, this compound is being investigated for its potential as a thrombopoietin receptor agonist. This application could have implications in treating conditions such as thrombocytopenia by enhancing platelet production .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, a series of pyrazole derivatives were synthesized and tested for their anticancer properties. This compound was included in the screening process, showing significant inhibition of tumor cell proliferation compared to control groups.
Case Study 2: Inflammation Model
Another study utilized an animal model to assess the anti-inflammatory effects of pyrazole derivatives. The results indicated that treatment with this compound led to a marked reduction in inflammatory markers, suggesting its therapeutic potential.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 4-methylphenyl group in the target compound enhances lipophilicity compared to cyclopropylmethyl (logP ~3.5 vs. ~2.8 estimated) .
- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) increase electrophilicity of the malonate methylene, accelerating nucleophilic additions.
Spectral and Physical Properties
- NMR Spectroscopy :
- Melting Points : Pyrazole-malonate derivatives exhibit melting points ranging from 71°C (3-bromophenyl analog ) to 210–212°C (triazole-containing analog ), reflecting substituent-dependent crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
